

# 3-Chloro-4-methylpyridazine molecular structure

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## Compound of Interest

Compound Name: 3-Chloro-4-methylpyridazine

Cat. No.: B039997

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An In-Depth Technical Guide to **3-Chloro-4-methylpyridazine**: Synthesis, Reactivity, and Applications in Chemical RD

## Abstract

This technical guide provides a comprehensive overview of **3-chloro-4-methylpyridazine** (CAS No. 68206-04-2), a key heterocyclic building block in modern organic synthesis. The document delves into the molecule's core physicochemical properties, details a robust and validated synthetic protocol, explores its characteristic chemical reactivity, and outlines its applications, particularly for professionals in drug development and agrochemical research. By synthesizing established data with practical, field-proven insights, this guide serves as an essential resource for researchers looking to leverage the synthetic potential of this versatile intermediate.

## Molecular Overview and Physicochemical Properties

**3-Chloro-4-methylpyridazine** belongs to the pyridazine family, a class of 1,2-diazine heterocycles. The structure incorporates a methyl group at the 4-position and a chlorine atom at the 3-position. This specific arrangement of substituents dictates its reactivity and utility. The chlorine atom, positioned adjacent to a ring nitrogen, is activated towards nucleophilic displacement and serves as a crucial handle for metal-catalyzed cross-coupling reactions, making the molecule a valuable precursor for more complex chemical entities.<sup>[1]</sup> It is primarily utilized as a synthetic intermediate in the production of pesticides and antiviral drugs.<sup>[1]</sup>

The key physicochemical properties of **3-chloro-4-methylpyridazine** are summarized in the table below.

Property	Value	Source
CAS Number	68206-04-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	128.56 g/mol	<a href="#">[3]</a>
IUPAC Name	3-chloro-4-methylpyridazine	
Appearance	Liquid	
Purity	Typically ≥97%	
InChI Key	JUCXIWFENGJP- UHFFFAOYSA-N	
Storage Conditions	Refrigerator	

## Synthesis and Purification

The most direct and industrially relevant synthesis of **3-chloro-4-methylpyridazine** involves the chlorination of its corresponding pyridazinone precursor, 4-methyl-3(2H)-pyridazinone. This transformation is a cornerstone of heterocyclic chemistry, relying on a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl<sub>3</sub>).

**Causality in Experimental Design:** The choice of phosphorus oxychloride is deliberate. It serves a dual role: the phosphorus atom acts as a powerful oxophile, activating the pyridazinone's carbonyl oxygen for removal, while simultaneously providing a chloride source to replace it. The reaction proceeds via an intermediate phosphoryl ester, which is then displaced by a chloride ion. Heating to reflux is necessary to overcome the activation energy for this transformation. The workup procedure is critical for safety and purity; POCl<sub>3</sub> reacts violently with water, so the reaction mixture must be cooled and quenched cautiously on ice. Basification with NaOH is required to neutralize the acidic reaction medium and precipitate or enable extraction of the neutral organic product.

## Synthesis Workflow Diagram

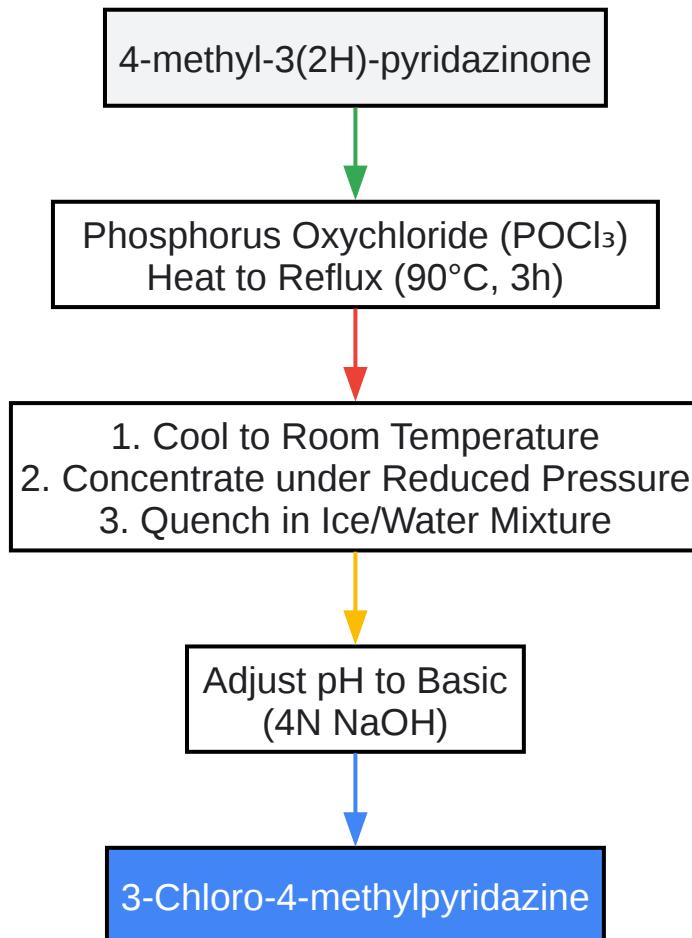


Figure 1: Synthesis Workflow

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Caption: Synthesis of **3-chloro-4-methylpyridazine** from its pyridazinone precursor.

## Detailed Experimental Protocol

This protocol is adapted from established procedures and should only be performed by qualified personnel in a suitable laboratory setting with appropriate safety measures.[1]

- Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 4-methyl-3(2H)-pyridazinone (1.0 eq, e.g., 0.112 mol, 12.2 g).

- **Addition of Reagent:** Carefully add phosphorus oxychloride ( $\text{POCl}_3$ ) (10 molar equivalents, e.g., 125 mL) to the flask.
- **Heating:** Heat the reaction mixture to reflux at approximately 90°C and maintain for 3 hours. Monitor the reaction progress by TLC or LC-MS if desired.
- **Workup - Quenching (Critical Step):** Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove excess  $\text{POCl}_3$ .  
**CAUTION:** In a well-ventilated fume hood and behind a blast shield, carefully and slowly pour the concentrated residue into a beaker containing a vigorously stirred ice/water mixture. This process is highly exothermic.
- **Neutralization:** Cool the aqueous mixture in an ice bath. Slowly add a 4N sodium hydroxide ( $\text{NaOH}$ ) solution portion-wise, monitoring the pH. Continue adding base until the solution is basic ( $\text{pH} > 8$ ).
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude liquid product can be purified further by vacuum distillation or column chromatography on silica gel if necessary to achieve the desired purity (>97%).

**Self-Validation:** The success of the synthesis is validated at several stages. The pH adjustment in step 5 is a critical control point. Final product identity and purity must be confirmed via analytical methods as described in Section 4.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **3-chloro-4-methylpyridazine** is derived from the reactivity of its C-Cl bond. The chlorine atom can be readily displaced by various nucleophiles or engaged in metal-catalyzed cross-coupling reactions.

- Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the two adjacent nitrogen atoms in the pyridazine ring makes the 3-position electron-deficient and thus highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of O-, N-, and S-based nucleophiles to build molecular complexity.
- Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for a variety of cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in modern drug discovery, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. For instance, nickel-catalyzed cross-coupling reactions with aromatic halides are known for related chloropyridazine systems.

## Key Reactivity Pathways

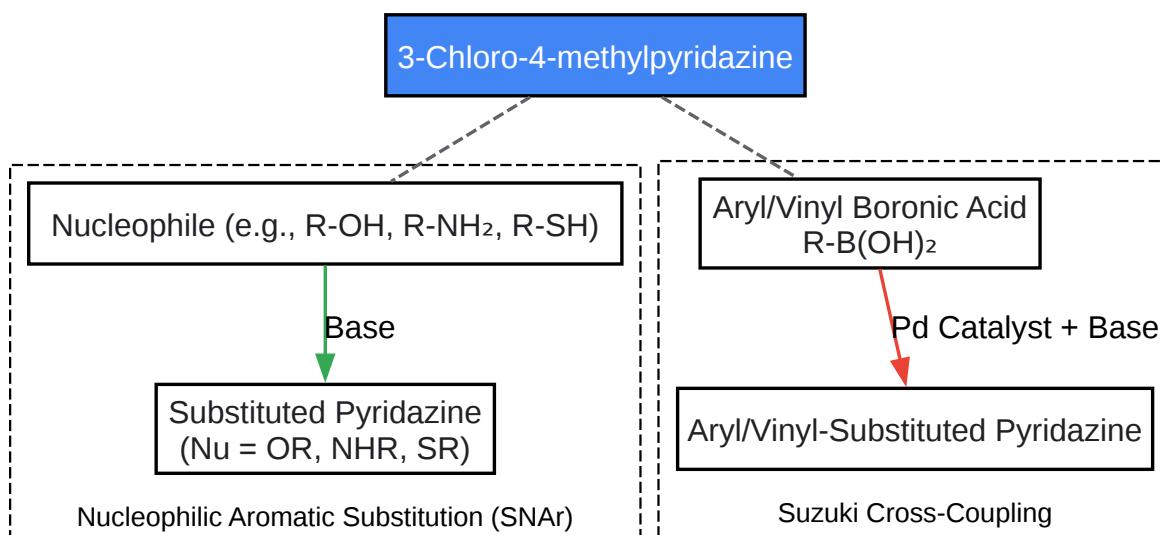


Figure 2: Major Reactivity Pathways

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